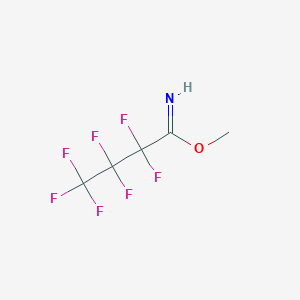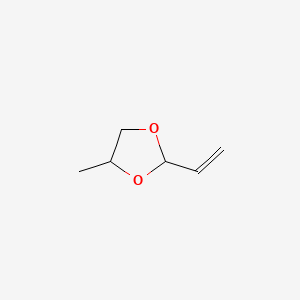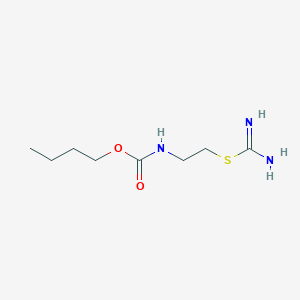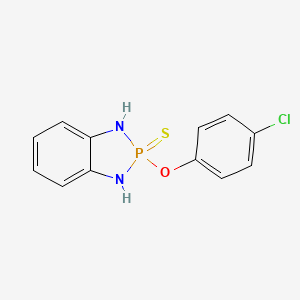
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by the presence of a chlorophenoxy group and a sulfide group attached to the benzodiazaphosphole ring
准备方法
The synthesis of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenol with a suitable phosphorodichloridate to form the chlorophenoxy intermediate. This intermediate is then reacted with a benzodiazaphosphole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic and phosphoric acid derivatives.
科学研究应用
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide can be compared with other similar compounds such as:
2-(4-Bromophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: This compound has a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
2-(4-Methylphenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: The presence of a methyl group instead of chlorine can affect the compound’s properties and applications.
2-(4-Nitrophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide:
属性
CAS 编号 |
5170-43-4 |
|---|---|
分子式 |
C12H10ClN2OPS |
分子量 |
296.71 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C12H10ClN2OPS/c13-9-5-7-10(8-6-9)16-17(18)14-11-3-1-2-4-12(11)15-17/h1-8H,(H2,14,15,18) |
InChI 键 |
ZMSYYONJIDOJAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NP(=S)(N2)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
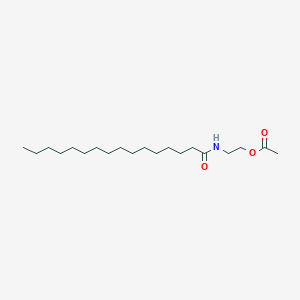
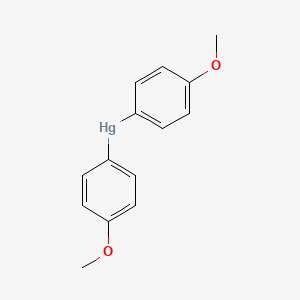
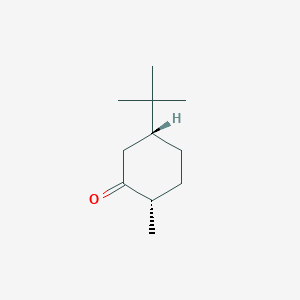
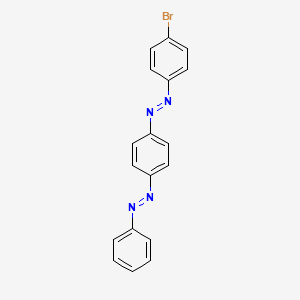
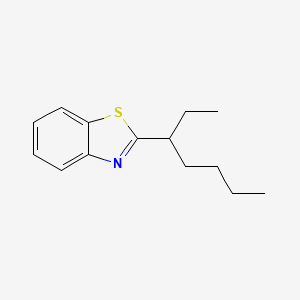
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
